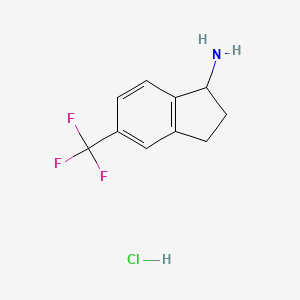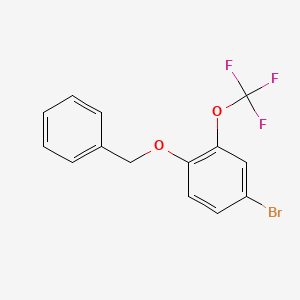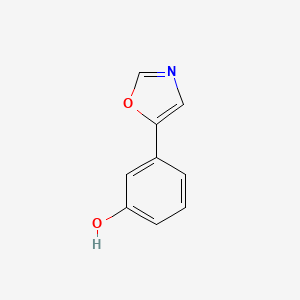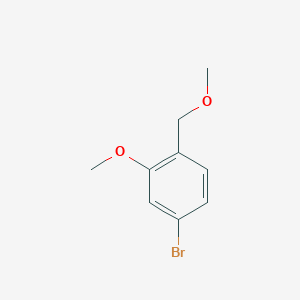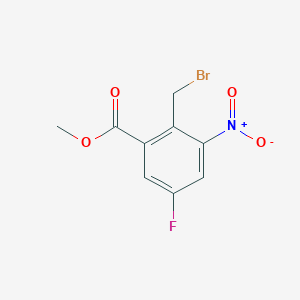
Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate
Descripción general
Descripción
Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate is an organic compound with the molecular formula C9H7BrFNO4. This compound is characterized by the presence of a bromomethyl group, a fluorine atom, and a nitro group attached to a benzoate ester. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of organic synthesis and medicinal chemistry.
Aplicaciones Científicas De Investigación
Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate is used in several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
Safety and Hazards
Mecanismo De Acción
Target of Action
Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate is a complex compound that can interact with various targets. It’s worth noting that similar compounds have been used in the synthesis of drugs like lenalidomide , which primarily targets proteins like TNF, IL-6, VEGF, NF-kB, etc .
Mode of Action
Bromomethyl groups in similar compounds have been known to participate in nucleophilic substitution reactions . The bromomethyl group could potentially act as a leaving group, allowing the compound to form bonds with other molecules or functional groups in a biological system.
Biochemical Pathways
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound could potentially interact with biochemical pathways involving carbon–carbon bond formation.
Pharmacokinetics
It’s known that similar compounds have high gi absorption and are bbb permeant , which could potentially impact the compound’s bioavailability.
Result of Action
It’s worth noting that similar compounds have been used to alkylate phenol and amino groups , suggesting that this compound could potentially have similar effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, similar compounds are known to be soluble in water , which could potentially affect the compound’s distribution and action in aqueous environments. Additionally, the compound’s reactivity could be influenced by the presence of acids, bases, oxidizing agents, and reducing agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate typically involves the bromination of methyl 5-fluoro-3-nitrobenzoate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromomethyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.
Reduction: Formation of Methyl 2-(aminomethyl)-5-fluoro-3-nitrobenzoate.
Oxidation: Formation of Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoic acid.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(chloromethyl)-5-fluoro-3-nitrobenzoate
- Methyl 2-(bromomethyl)-4-fluoro-3-nitrobenzoate
- Methyl 2-(bromomethyl)-5-fluoro-4-nitrobenzoate
Uniqueness
Methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate is unique due to the specific positioning of the bromomethyl, fluorine, and nitro groups on the benzoate ester. This unique arrangement influences its reactivity and makes it a valuable intermediate in organic synthesis. The presence of the fluorine atom enhances the compound’s stability and can affect its biological activity, making it a useful compound in medicinal chemistry research.
Propiedades
IUPAC Name |
methyl 2-(bromomethyl)-5-fluoro-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFNO4/c1-16-9(13)6-2-5(11)3-8(12(14)15)7(6)4-10/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOSCSXREWAFFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)F)[N+](=O)[O-])CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

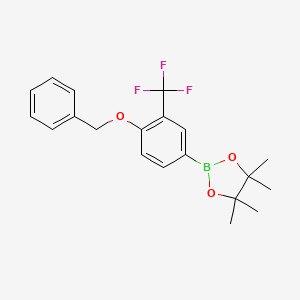
![4-[(Benzyl-tert-butoxycarbonyl-amino)-methyl]-benzoic acid methyl ester](/img/structure/B6333272.png)
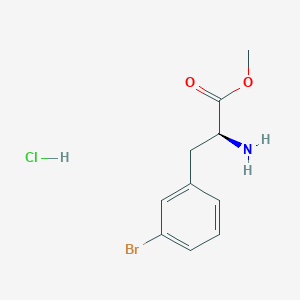
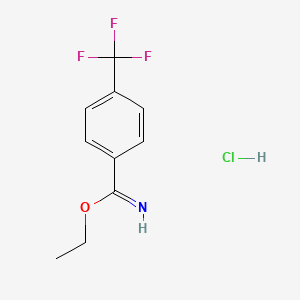

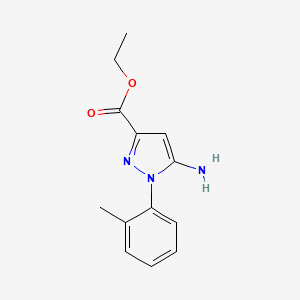
![6-Methoxy-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester](/img/structure/B6333304.png)

